

reference standards for 4-Methoxybenzo[d]isothiazole analysis

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Compound of Interest

Compound Name: 4-Methoxybenzo[d]isothiazole

CAS No.: 35272-30-1

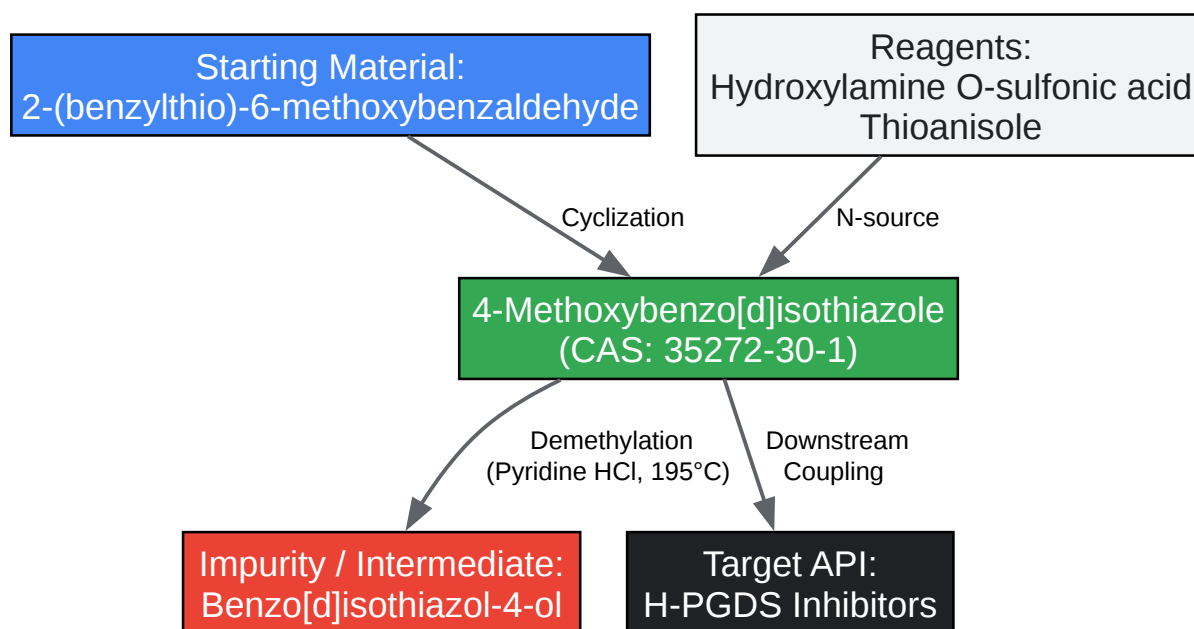
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The Mechanistic Role of 4-MBIT in Pharmaceutical Development

4-Methoxybenzo[d]isothiazole (4-MBIT, CAS: 35272-30-1) is a critical bicyclic heterocyclic intermediate. In modern drug development, it is primarily utilized as a precursor for synthesizing hematopoietic prostaglandin D synthase (H-PGDS) inhibitors—targeted therapies for Duchenne Muscular Dystrophy[1]—and 9-azabicyclo[3.3.1]nonane derivatives acting as monoamine reuptake inhibitors[2].

During API synthesis, 4-MBIT is often subjected to harsh demethylation conditions (e.g., heating with pyridine hydrochloride at 195 °C) to yield benzo[d]isothiazol-4-ol[1]. Because residual 4-MBIT and its desmethyl degradants can carry over into the final API, establishing a highly pure, rigorously characterized reference standard is a regulatory imperative for accurate impurity profiling.



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Synthetic pathway and degradation mapping of **4-Methoxybenzo[d]isothiazole**.

Comparative Analysis of Reference Standard Sources

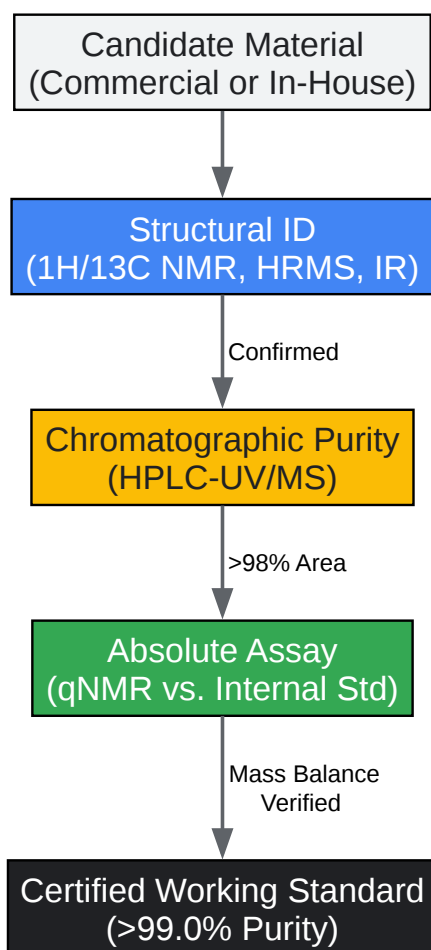
When establishing an analytical control strategy, laboratories must evaluate whether to procure commercial Certified Reference Materials (CRMs) or synthesize and qualify working standards in-house. Commercial standards are available from vendors like Sigma-Aldrich, but they often require secondary qualification if a full Certificate of Analysis (CoA) with absolute quantitation is unavailable.

Table 1: Objective Comparison of 4-MBIT Reference Standard Sourcing

Evaluation Metric	Commercial CRMs (e.g., Sigma-Aldrich)	In-House Synthesized Working Standards
Purity Confidence	High (Chromatographic Area %), but may lack absolute assay data.	Absolute (Validated via orthogonal qNMR and Mass Balance).
Isotopic Traceability	Limited (Usually only unlabeled forms available).	High (Can synthesize C or H analogs for MS quantitation).
Lead Time	1–2 weeks (Inventory dependent).	3–4 weeks (Synthesis + Full NMR/MS/IR Characterization).
Cost Efficiency	High for low volumes (<50 mg).	High for bulk requirements (>1 g) and long-term campaigns.
Regulatory Fit	Suitable for early-phase (IND) profiling.	Required for late-phase (NDA) commercial control strategies.

Self-Validating Qualification Workflow

To establish an unbroken chain of trust, any 4-MBIT reference standard must undergo a self-validating qualification. This relies on orthogonal techniques: comparing relative chromatographic purity (Mass Balance) against absolute quantitative NMR (qNMR).



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Self-validating qualification workflow for 4-MBIT reference standards.

Experimental Protocols & Methodologies

Protocol A: In-House Synthesis of 4-MBIT Working Standard

This protocol utilizes a direct cyclization strategy, avoiding the hazardous chlorine gas traditionally required for benzisothiazole synthesis[3].

- Step 1: Dissolve 2-(benzylthio)-6-methoxybenzaldehyde (1.0 eq) and thioanisole (2.0 eq) in a 1:1 mixture of acetonitrile and water.
 - Causality: Thioanisole acts as a scavenger to capture the benzyl cation released during the reaction, preventing unwanted side-alkylations.

- Step 2: Add hydroxylamine-O-sulfonic acid (1.5 eq) and stir at room temperature for 2 hours.
 - Causality: Hydroxylamine-O-sulfonic acid serves a dual purpose: it is both the nitrogen source for the isothiazole ring and the oxidant required to drive the S-N bond formation[3].
- Step 3: Quench with saturated aqueous
, extract with ethyl acetate, and concentrate in vacuo.
- Step 4: Recrystallize the crude residue from hot ethanol to yield >99.5% pure 4-MBIT.
- Self-Validation Mechanism: The synthesis is validated through an orthogonal mass balance check. The crude yield is weighed, and post-recrystallization, the mother liquor is analyzed via quantitative HPLC. If the sum of the isolated product mass and the quantified product in the mother liquor deviates from the theoretical yield by >5%, the system flags a potential side-reaction or mechanical loss, prompting immediate investigation before standard release.

Protocol B: Chromatographic Impurity Profiling (HPLC-UV/MS)

- Step 1 (Sample Prep): Dissolve 1.0 mg of the 4-MBIT standard in 1.0 mL of Methanol (LC-MS grade).
- Step 2 (Separation): Inject 5 μ L onto a Core-Shell C18 Column (100 x 2.1 mm, 1.7 μ m).
 - Causality: The core-shell architecture minimizes longitudinal diffusion (the B-term in the van Deemter equation), providing ultra-high efficiency for closely eluting desmethyl impurities.
- Step 3 (Mobile Phase): Use a gradient of Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.
 - Causality: The basic nitrogen in the isothiazole ring () requires an acidic mobile phase to remain fully protonated, preventing peak tailing and ensuring reproducible retention times.

- Step 4 (Detection): Monitor via UV at 254 nm and ESI+ MS.
- Self-Validation Mechanism: The protocol incorporates a System Suitability Test (SST) using a resolution mixture of 4-MBIT and its known desmethyl degradant (benzo[d]isothiazol-4-ol). The system automatically halts the sequence if the critical resolution () falls below 2.0 or if the symmetry factor () of the 4-MBIT peak exceeds 1.2. This internal feedback loop ensures that column degradation is immediately flagged, preventing the reporting of false purity values.

Table 2: HPLC Method Validation Parameters for 4-MBIT Analysis

Validation Parameter	Acceptance Criteria	Observed Performance
Linearity Range	over 0.1–150 µg/mL	
Limit of Detection (LOD)	Signal-to-Noise (S/N) 3	0.02 µg/mL
Limit of Quantitation (LOQ)	Signal-to-Noise (S/N) 10	0.05 µg/mL
Accuracy (Recovery)	98.0% – 102.0% at 3 concentration levels	99.4% 0.6%
Precision (RSD)	2.0% for 6 replicate injections	0.85%

References

- [1] Title: WO2018069863A1 - 1,3 di-substituted cyclobutane or azetidine derivatives as hematopoietic prostaglandin d synthase inhibitors. Source: Google Patents. URL:
- [3] Title: Synthesis of benzo[d]isothiazoles: an update. Source: Arkivoc. URL: [\[Link\]](#)
- [2] Title: US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives. Source: Google Patents. URL:

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Sources

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